molecular formula C18H18FN3O3 B2357262 3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921498-28-4

3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2357262
CAS No.: 921498-28-4
M. Wt: 343.358
InChI Key: PSJQTIFQECJUTN-UHFFFAOYSA-N
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Description

The compound “3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of 2H-pyrazolo[3,4-d]pyrimidine . It has been shown to exhibit significant anti-proliferation effects against certain cancer cell lines . It is also an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed for the treatment of erectile dysfunction and heart failure .


Synthesis Analysis

A straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones was developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution, and amide formation in one step, and ring closure .


Molecular Structure Analysis

The molecular structure of this compound is derived from 2H-pyrazolo[3,4-d]pyrimidine . Further details about its molecular structure would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

The compound has been shown to have remarkable inhibitory effects against FGFR (1–3), which is characterized by LC–MS . The irreversible binding to FGFRs suggests that it reacts covalently with the conserved cysteine of FGFRs .

Scientific Research Applications

Herbicidal Activity

Research on similar pyrimidine derivatives has shown potential herbicidal activities. For instance, 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds have demonstrated good herbicidal activities, with certain compounds exhibiting significant effectiveness against specific plants like Brassica napus (Yang Huazheng, 2013). Additionally, pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids have been studied as protoporphyrinogen oxidase inhibitors, showing promise in herbicidal applications (Da-Wei Wang et al., 2017).

Urease Inhibition

A study on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives revealed urease inhibition activity. These compounds, including those with fluoroaniline, demonstrated varying degrees of urease inhibition, with some exhibiting significant activity (A. Rauf et al., 2010).

Antiviral Research

Pyrimidine derivatives have also been studied for their potential antiviral properties. For example, research on 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione showed it could retain anti-HIV reverse transcriptase activity and add anti-HIV integrase activity (Xiaowan Tang et al., 2015).

Synthesis and Structural Analysis

Efforts in the synthesis and structural analysis of pyrimidine derivatives contribute significantly to understanding their potential applications. Studies involving the synthesis of pyrido[2,3-d]pyrimidine heterocycle derivatives, like those done by Abida Ashraf et al. (2019), provide insights into their chemical properties and potential applications in various fields (Abida Ashraf et al., 2019).

Antimicrobial and Antitumor Activity

Research on pyrimidine derivatives has explored their antimicrobial and antitumor activities. Studies on compounds like 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione have investigated their inhibitory effects on bacteria and tumor cells, revealing significant biological activities in specific contexts (M. Bobek et al., 1979).

Mechanism of Action

The compound acts as a potent irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to various types of cancers .

Future Directions

The compound has demonstrated a low toxicity profile and adequate pharmacokinetic properties, and it is currently under validation as a potential drug candidate . Its significant anti-proliferation effects against certain cancer cell lines suggest that it could have potential applications in cancer treatment .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-3-10-25-14-8-9-20-16-15(14)17(23)22(18(24)21(16)2)11-12-6-4-5-7-13(12)19/h4-9H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJQTIFQECJUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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